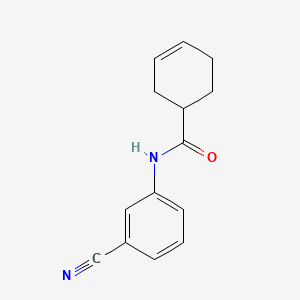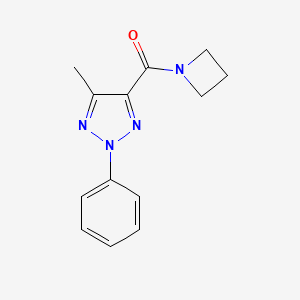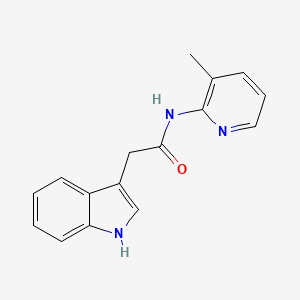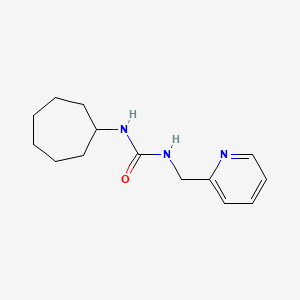
N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide, also known as CX546, is a chemical compound that belongs to the family of AMPA receptor positive allosteric modulators. It is a synthetic compound that is used in scientific research to study the function and regulation of AMPA receptors in the brain. The AMPA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity, learning, and memory. CX546 has been found to enhance the activity of AMPA receptors and improve cognitive function in animal models, making it a promising candidate for the treatment of neurological disorders.
作用机制
N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide works by binding to a specific site on the AMPA receptor, known as the positive allosteric modulator site. This binding enhances the activity of the receptor, leading to increased transmission of signals between neurons. This increased activity is thought to underlie the cognitive-enhancing effects of N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide.
Biochemical and Physiological Effects
N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide has been found to enhance cognitive function in animal models, including improved spatial learning and memory. It has also been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory. In addition, N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide has been found to increase the number of AMPA receptors on the surface of neurons, which may contribute to its cognitive-enhancing effects.
实验室实验的优点和局限性
One advantage of using N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide in scientific research is its ability to enhance cognitive function in animal models, making it a useful tool for studying the role of AMPA receptors in learning and memory. However, N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide has several limitations that should be considered. It is a synthetic compound that is challenging to produce on a large scale, which may limit its availability for research. In addition, the effects of N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide on cognitive function may not translate directly to humans, and further research is needed to determine its potential therapeutic applications.
未来方向
There are several future directions for research on N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide and its potential therapeutic applications. One area of interest is the use of N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to understand the long-term effects of N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide on cognitive function and to determine the optimal dosage and administration schedule for potential therapeutic use. Finally, the development of more potent and selective AMPA receptor modulators may lead to the discovery of new treatments for neurological disorders.
合成方法
The synthesis of N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide involves several steps, starting with the reaction of 3-cyanophenylboronic acid with cyclohex-3-ene-1-carboxylic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide. The synthesis of N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide is a complex process that requires specialized equipment and expertise, making it challenging to produce on a large scale.
科学研究应用
N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide is primarily used in scientific research to study the function and regulation of AMPA receptors in the brain. It has been found to enhance the activity of AMPA receptors and improve cognitive function in animal models, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide has also been used to study the role of AMPA receptors in synaptic plasticity and long-term potentiation, which are important processes for learning and memory.
属性
IUPAC Name |
N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12/h1-2,4-5,8-9,12H,3,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKWZKQFAKLLON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Amino-1-benzyl-5-[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7455673.png)


![6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455688.png)
![ethyl 6-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]-4-[2-(difluoromethoxy)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455693.png)

![6-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455720.png)



![3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455745.png)
